N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Substitution reactions: Introduction of the 3-chloro-4-fluorophenyl group and the 6-cyclopropylpyrimidin-4-yl group through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes:
Batch or continuous flow synthesis: Depending on the scale of production.
Purification techniques: Such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one substituent with another, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide analogs: Compounds with slight modifications in the chemical structure.
Other piperidine carboxamides: Compounds with different substituents on the piperidine ring or the aromatic groups.
Uniqueness
This compound is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c20-15-8-14(5-6-16(15)21)24-19(26)13-2-1-7-25(10-13)18-9-17(12-3-4-12)22-11-23-18/h5-6,8-9,11-13H,1-4,7,10H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPBPRERQUMRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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